molecular formula C11H11FINO B2922798 N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide CAS No. 1147669-43-9

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide

Cat. No. B2922798
CAS RN: 1147669-43-9
M. Wt: 319.118
InChI Key: KLHOKDLQRMNODF-UHFFFAOYSA-N
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Description

“N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also has a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . The presence of fluorine and iodine atoms could potentially influence the compound’s reactivity and physical properties.


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the characteristics of its constituent groups. The benzamide group could participate in hydrogen bonding, while the halogens might be involved in halogen bonding or influence the compound’s polarity . The cyclopropylmethyl group could introduce strain into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence of the halogens and the cyclopropylmethyl group. The compound could potentially undergo reactions at these sites .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, ability to form hydrogen bonds, and the presence of the halogens and cyclopropylmethyl group would all play a role .

Scientific Research Applications

Fluorine-Containing Cyclopropane Synthesis

Research has shown the importance of fluorine-containing cyclopropanes in medicinal chemistry due to their biological activity and improved metabolic profile. A notable study outlines the development of stereoselective synthesis methods for fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropanes, highlighting the challenge and significance of incorporating fluorine into bioactive compounds. This methodological innovation leverages diazo-derived rhodium carbenes and zinc carbenoids for constructing potential drug subunits with high diastereo- and enantioselectivities, demonstrating the intricate chemistry involved in manipulating compounds similar to N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide for therapeutic purposes (Pons et al., 2021).

Iron-Catalyzed Fluorination

A study on iron-catalyzed, fluoroamide-directed C-H fluorination reveals a method for the chemoselective fluorination of benzylic, allylic, and unactivated C-H bonds. This process uses iron(II) triflate to mediate fluorine transfer, providing a novel approach for the modification of benzamide derivatives, including those similar to this compound, enhancing their potential utility in organic synthesis and medicinal chemistry applications (Groendyke et al., 2016).

Sigma Receptor Imaging

Fluorinated halobenzamides, including compounds structurally related to this compound, have been evaluated as sigma receptor ligands for positron emission tomography (PET) imaging. These studies focus on developing radiolabeled benzamides for imaging sigma-2 receptor status in solid tumors, providing insights into their potential for cancer diagnostics and the assessment of tumor proliferation rates (Dence et al., 1997).

Analytical and Synthetic Applications

The synthesis and evaluation of novel compounds for biochemical and pharmaceutical applications are a critical area of research. For example, the development of high-sensitivity biosensors based on modified electrodes incorporating benzamide derivatives highlights the versatility of these compounds in analytical chemistry. Such studies underscore the potential of this compound analogs in creating sensitive detection systems for biomolecules, contributing to advancements in biosensing technologies and diagnostic tools (Karimi-Maleh et al., 2014).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity and potential biological activity. Proper safety data sheets should be consulted when handling this compound .

properties

IUPAC Name

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-8-3-4-9(10(13)5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHOKDLQRMNODF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=C(C=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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